tert-butyl N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]methyl]carbamate
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Overview
Description
tert-Butyl N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]methyl]carbamate: is a complex organic compound that features a boronate ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]methyl]carbamate typically involves the following steps:
Formation of the boronate ester: This is achieved by reacting a phenylboronic acid derivative with a diol, such as pinacol, under dehydrating conditions.
Introduction of the trifluoromethyl group: This step involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Carbamate formation: The final step involves the reaction of the intermediate with tert-butyl isocyanate to form the desired carbamate.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester group, leading to the formation of boronic acids.
Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a methyl group.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, which can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides under acidic conditions.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Halogenating agents, nitrating agents, or organometallic reagents under appropriate conditions.
Major Products:
Oxidation: Boronic acids.
Reduction: Compounds with reduced trifluoromethyl groups.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Bioconjugation: The boronate ester group can form reversible covalent bonds with diols, making it useful in bioconjugation techniques.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which tert-butyl N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]methyl]carbamate exerts its effects is largely dependent on its application. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating various chemical transformations. In biological systems, the boronate ester group can interact with diols in biomolecules, potentially inhibiting enzyme activity or altering protein function.
Comparison with Similar Compounds
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
Uniqueness: The presence of the trifluoromethyl group in tert-butyl N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]methyl]carbamate imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs. This makes it particularly valuable in applications requiring high reactivity and specificity.
Properties
Molecular Formula |
C19H27BF3NO4 |
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Molecular Weight |
401.2 g/mol |
IUPAC Name |
tert-butyl N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C19H27BF3NO4/c1-16(2,3)26-15(25)24-11-12-10-13(19(21,22)23)8-9-14(12)20-27-17(4,5)18(6,7)28-20/h8-10H,11H2,1-7H3,(H,24,25) |
InChI Key |
SZPMMXQGXUFOAS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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